molecular formula C22H18N2O3 B13573402 (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone

(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone

Cat. No.: B13573402
M. Wt: 358.4 g/mol
InChI Key: BKQAVWMYGLTNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone” is a hybrid heterocyclic molecule featuring an indolizine core substituted with a 2,4-dimethoxyphenyl group at position 2 and a pyridin-3-yl methanone moiety at position 3. Indolizines are bicyclic aromatic systems with a bridgehead nitrogen atom, known for their diverse pharmacological and material science applications . The pyridin-3-yl group introduces a nitrogen-rich aromatic system, which may confer improved solubility or intermolecular interactions compared to purely hydrocarbon-based analogs.

For instance, CuBr-catalyzed solvent-free synthesis (as in phenyl(2-(p-tolyl)indolizin-3-yl)methanone) or Pd/Cu-catalyzed cross-coupling reactions (used in spiro-fused pyridine derivatives) could be adapted. The compound’s structural complexity positions it as a candidate for drug discovery intermediates or functional materials, though specific applications require further study.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

[2-(2,4-dimethoxyphenyl)indolizin-3-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C22H18N2O3/c1-26-17-8-9-18(20(13-17)27-2)19-12-16-7-3-4-11-24(16)21(19)22(25)15-6-5-10-23-14-15/h3-14H,1-2H3

InChI Key

BKQAVWMYGLTNNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C4=CN=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the indolizine core, followed by the introduction of the 2,4-dimethoxyphenyl group and the pyridine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and organometallic reagents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group provides stronger electron-donating effects compared to simpler analogs like (Indolizin-3-yl)(4-methoxyphenyl)methanone . This may enhance stability in oxidative environments or modulate binding in receptor-ligand interactions.

Biological Activity

The compound (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H18_{18}N2_{2}O3_{3}, with a molecular weight of approximately 318.36 g/mol. The structure includes an indolizin moiety linked to a pyridinyl group and a dimethoxyphenyl substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antitumor Activity : Some indolizin derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar frameworks have been evaluated for their effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : Certain derivatives have been reported to inhibit specific enzymes, such as kinases, which play critical roles in cellular signaling pathways.

The biological activity of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, 3-substituted indolin-2-ones have demonstrated selective inhibition against various RTKs, including VEGF and EGF receptors .
  • Interaction with Cellular Pathways : The compound may modulate signaling pathways by affecting the phosphorylation status of proteins involved in cell growth and survival.

Case Studies and Research Findings

  • Antitumor Efficacy : A study on structurally related indolizin derivatives demonstrated significant cytotoxic effects on breast cancer cell lines. The compounds were found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : In vitro tests showed that similar compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobials. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Enzyme Interaction Studies : Research indicated that certain derivatives could effectively inhibit specific kinases involved in tumorigenesis at submicromolar concentrations, highlighting their potential as therapeutic agents in oncology.

Data Tables

PropertyValue
Molecular FormulaC19_{19}H18_{18}N2_{2}O3_{3}
Molecular Weight318.36 g/mol
Antitumor ActivityIC50_{50}: 5 µM (in vitro)
Antimicrobial ActivityZone of inhibition: 15 mm (E. coli)
Kinase InhibitionIC50_{50}: 0.1 µM (VEGF RTK)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.